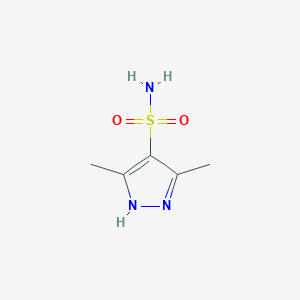

3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-3-5(11(6,9)10)4(2)8-7-3/h1-2H3,(H,7,8)(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQFEOHPKNBRIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901276776 | |

| Record name | 1H-Pyrazole-4-sulfonamide, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-54-3 | |

| Record name | 1H-Pyrazole-4-sulfonamide, 3,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-sulfonamide, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 3,5-Dimethyl-1H-pyrazole Precursor

The foundational step in the synthesis of the target sulfonamide is the creation of the 3,5-dimethyl-1H-pyrazole core. This is most commonly achieved through a cyclocondensation reaction.

The Knorr pyrazole (B372694) synthesis, a classic and widely used method, is the primary route for synthesizing 3,5-dimethyl-1H-pyrazole. This reaction involves the condensation of a 1,3-dicarbonyl compound, specifically pentane-2,4-dione (also known as acetylacetone), with a hydrazine (B178648) derivative. nih.govorgsyn.org

| Reactant 1 | Reactant 2 | Solvent/Conditions | Product | Yield |

|---|---|---|---|---|

| Pentane-2,4-dione | Hydrazine Hydrate (B1144303) (85%) | Methanol, 25–35 °C | 3,5-Dimethyl-1H-pyrazole | Quantitative nih.gov |

| Pentane-2,4-dione | Hydrazine Sulfate | 10% Sodium Hydroxide (B78521) (aq) | 3,5-Dimethyl-1H-pyrazole | 77–81% orgsyn.org |

| Pentane-2,4-dione | Hydrazine Hydrate | Water, Acetic Acid (catalyst) | 3,5-Dimethyl-1H-pyrazole | >90% google.com |

To maximize the yield and purity of 3,5-dimethyl-1H-pyrazole, various reaction parameters can be optimized. When using hydrazine sulfate, the temperature is a critical factor; maintaining the temperature at around 15 °C during the addition of acetylacetone (B45752) helps to control the reaction rate and prevent side reactions. orgsyn.org After the addition is complete, a period of stirring at the same temperature ensures the reaction goes to completion. orgsyn.org

The choice of solvent and catalyst also plays a significant role. While the reaction can be carried out in alcohols or aqueous alkali, using water as a solvent with an acid catalyst like glacial acetic acid has been shown to be effective, offering advantages such as low cost, elimination of inorganic salt byproducts, and high product purity. google.com The reaction temperature in this case can range from 0 to 120 °C, with one specific example maintaining the temperature below 50 °C during reactant addition, followed by a 3-hour insulation period at 50 °C. google.com

Work-up procedures typically involve dilution with water, followed by extraction with an organic solvent like ether. The combined organic extracts are then dried and the solvent evaporated to yield the crystalline product, which can be further purified by recrystallization. orgsyn.org

Sulfonylation Reactions for 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride Formation

The next key step is the introduction of a sulfonyl chloride group at the 4-position of the pyrazole ring. This electrophilic substitution reaction transforms the precursor into a reactive intermediate ready for amidation.

Direct sulfochlorination is the most common method for synthesizing 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. This process involves treating 3,5-dimethyl-1H-pyrazole with a strong sulfonating agent. The reagent of choice is typically chlorosulfonic acid (ClSO₃H). nih.gov

The reaction is generally carried out by slowly adding the pyrazole to a solution of chlorosulfonic acid in a suitable solvent, such as chloroform (B151607), at a reduced temperature (e.g., 0 °C) to manage the exothermic nature of the reaction. nih.gov The mixture is then heated, for instance to 60 °C, for several hours to drive the reaction to completion. nih.gov This process directly introduces the -SO₂Cl group onto the electron-rich 4-position of the pyrazole ring.

The primary reagent for this transformation is chlorosulfonic acid. To improve the yield and ensure the complete conversion of the intermediate sulfonic acid to the sulfonyl chloride, thionyl chloride (SOCl₂) is often added to the reaction mixture after the initial sulfonylation period. nih.gov The addition of thionyl chloride at the reaction temperature (e.g., 60 °C) helps to drive the formation of the desired sulfonyl chloride, resulting in high yields, often around 90%. nih.gov The selection of an inert solvent like chloroform is crucial to facilitate the reaction and subsequent work-up, which typically involves cooling the reaction mixture and carefully adding it to ice-water, followed by extraction of the product into an organic solvent. nih.gov

| Substrate | Reagents | Solvent | Temperature | Yield |

|---|

| 3,5-Dimethyl-1H-pyrazole | 1. Chlorosulfonic Acid 2. Thionyl Chloride | Chloroform | 0 °C to 60 °C | 90% nih.gov |

Amidation Reactions for 3,5-Dimethyl-1H-pyrazole-4-sulfonamide Synthesis

The final step in the synthesis is the conversion of the sulfonyl chloride intermediate to the target sulfonamide. This is achieved through an amidation reaction, where the sulfonyl chloride is reacted with an amine.

The classical and most direct method for preparing a primary sulfonamide (a sulfonamide with an -NH₂ group) is the reaction of the corresponding sulfonyl chloride with ammonia (B1221849) (NH₃). nih.govacs.org While specific literature detailing the synthesis of this compound via this direct route is sparse, the general principle is well-established. The reaction involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond.

In related syntheses, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has been successfully reacted with various primary and secondary amines to produce substituted sulfonamides. nih.govnih.gov These reactions are typically carried out in a dry aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature. nih.gov A base, most commonly triethylamine (B128534) (TEA), is added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion. nih.gov Following this established methodology, the synthesis of this compound would involve bubbling ammonia gas through a solution of the sulfonyl chloride or using an aqueous or ethereal solution of ammonia. The crude product is then typically purified through techniques like column chromatography. nih.gov

Reaction with Amine Derivatives

The synthesis of the target sulfonamides is primarily achieved by reacting 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with a variety of amine derivatives. nih.govnih.gov This reaction forms the crucial sulfonamide bond. Research has demonstrated this reaction with different amines, such as 2-phenylethylamine derivatives, to create a library of related compounds. nih.gov The general approach involves dissolving the amine and a base in a suitable solvent, followed by the addition of the pyrazole-4-sulfonyl chloride. nih.gov For instance, the reaction of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with corresponding amine precursors has been successfully employed to synthesize a range of substituted pyrazole azabicyclic-sulfonamides. nih.gov

Coupling Reagents and Conditions

The formation of the sulfonamide linkage is facilitated by the use of appropriate coupling reagents and conditions. While direct reaction between the sulfonyl chloride and amine is common, the efficiency of the coupling is highly dependent on the base used to scavenge the HCl byproduct. Diisopropylethylamine (DIPEA) has been identified as a particularly effective base for this purpose when dichloromethane (DCM) is used as the solvent. nih.govacs.org The reaction is typically stirred for an extended period, for example, 16 hours at room temperature, to ensure completion. nih.gov The choice of coupling reagents is critical in peptide synthesis and other amide bond formations, with reagents like HBTU and TBTU being popular for their efficiency and ability to minimize side reactions, although their specific application in this context is not detailed. peptide.com

Optimization of Overall Synthetic Pathways for Enhanced Yields and Purity

Achieving optimal yields and high purity of this compound derivatives requires careful consideration of several reaction parameters. Optimization studies have focused on the impact of solvents, bases, temperature, and reaction time. nih.gov

Solvent Effects on Reaction Efficiency

The choice of solvent plays a significant role in the efficiency of the synthesis. Dichloromethane (DCM) has been found to be a suitable solvent for the sulfonamide coupling reaction, providing good yields. nih.govacs.org Tetrahydrofuran (THF) has also been used, though it can lead to longer reaction times for the completion of the starting materials. acs.org Studies on related pyrazole syntheses have shown that solvent choice can even influence the reactivity at different positions on the pyrazole ring. researchgate.net In the methylation of 3,5-dimethyl-1H-pyrazole, THF was a key solvent in achieving a good yield. nih.gov

Role of Various Bases in Reaction Progress

The selection of a base is critical for both the initial steps of pyrazole modification and the final sulfonamide coupling. For the N-methylation of 3,5-dimethyl-1H-pyrazole, potassium tert-butoxide was found to be a superior base compared to sodium hydride (NaH), sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), and potassium carbonate (K₂CO₃), resulting in a 78% yield in THF. nih.gov In the sulfonamide formation step, a comparative study of triethylamine (TEA) and diisopropylethylamine (DIPEA) demonstrated that DIPEA provides better yields. nih.govacs.org

The following table summarizes the optimization of the base and solvent for the sulfonamide preparation:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| TEA | DCM | 0-10 | 24 | 26 |

| TEA | DCM | RT | 14 | 32 |

| TEA | Chloroform | RT | 16 | 46 |

| DIPEA | DCM | RT | 16 | 55 |

| DIPEA | THF | RT | 24 | 47 |

Temperature and Reaction Time Control

Control of temperature and reaction time is essential for maximizing product yield and minimizing the formation of impurities. The sulfonamide coupling reaction is typically conducted at room temperature (25–30 °C) for 16 hours. nih.gov The initial sulfonylation of 3,5-dimethyl-1H-pyrazole is performed at 0 °C initially, then the temperature is raised to 60 °C for an extended period to drive the reaction to completion. nih.gov Temperature can also be a tool for directing the synthesis, as demonstrated in other pyrazole syntheses where different temperatures lead to different products. nih.gov

Stereoselective Synthesis and Diastereoisomer Isolation of Sulfonamide Derivatives

In instances where the amine derivative contains chiral centers, the synthesis of this compound can result in a mixture of diastereoisomers. For example, the reaction with a mixture of two diastereoisomers of a pyrazine-ether led to a mixture of endo/exo-sulfonamides. nih.gov The separation and isolation of these individual stereoisomers are crucial for evaluating their specific biological activities. High-performance liquid chromatography (HPLC) has been successfully used to purify and isolate the pure stereoisomers from the reaction mixture. nih.gov

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3,5-Dimethyl-1H-pyrazole-4-sulfonamide and Derivatives

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide unique information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

The ¹H NMR spectra of this compound derivatives are characterized by distinct signals corresponding to the protons of the pyrazole (B372694) ring, the methyl groups, and the substituent on the sulfonamide nitrogen. The two methyl groups at positions 3 and 5 of the pyrazole ring typically appear as a sharp singlet in the upfield region of the spectrum. The chemical shifts of the protons on the N-substituent of the sulfonamide group vary depending on the nature of the substituent. nih.gov

Table 1: ¹H NMR Data for Selected this compound Derivatives (in CDCl₃) nih.gov

| Compound | Pyrazole-CH₃ (δ, ppm) | NH (δ, ppm) | Other Protons (δ, ppm) |

| N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 2.45 (s, 6H) | 10.1-11.0 (br, 1H), 4.39 (t, 1H) | 5.43 (s, 1H), 2.97 (q, 2H), 2.11 (t, 2H), 1.98 (t, 2H), 1.77 (t, 2H), 1.55 (m, 4H) |

| 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | 2.35 (s, 6H) | 4.30 (t, 1H) | 7.26 (m, 3H), 7.09 (t, 2H), 3.21 (q, 2H), 2.81 (t, 3H) |

| N-(3-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 2.38 (s, 6H) | 10.1 (br, 1H), 4.47 (t, 1H) | 7.24 (d, 2H), 7.01 (s, 1H), 6.99 (t, 1H), 3.21 (q, 2H), 2.78 (t, 2H) |

| N-(3,4-Dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 2.35 (s, 6H) | 4.37 (t, 1H) | 6.79 (d, 1H), 6.65 (dd, 1H), 6.30 (d, 1H), 3.84 (d, 6H), 3.18 (q, 2H), 2.75 (t, 2H) |

*s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad

The ¹³C NMR spectra provide valuable information about the carbon skeleton of the molecule. The signals for the carbon atoms of the pyrazole ring appear at characteristic chemical shifts, with the C4 carbon, to which the sulfonamide group is attached, showing a distinct resonance. The two methyl carbons at C3 and C5 are typically observed in the upfield region.

Table 2: ¹³C NMR Data for Selected this compound Derivatives (in DMSO-d₆) nih.gov

| Compound | Pyrazole Carbons (δ, ppm) | Methyl Carbons (δ, ppm) | Other Carbons (δ, ppm) |

| N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 147.13, 141.63, 115.17 | 12.95, 10.43 | 134.39, 122.18, 40.56, 37.2, 27.5, 24.65, 22.33, 21.85 |

| 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | 144.51, 114.89 | 11.70 | 138.94, 128.57, 128.3, 126.17, 43.48, 35.06 |

| N-(3-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 144.46, 114.83 | 11.7 | 141.63, 132.9, 130, 128.6, 128.3, 127.39, 126.15, 43.03, 34.47 |

| N-(3,4-Dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 147.2, 141.76, 115 | 13, 10.45 | 148.62, 147.32, 131.37, 120.44, 112.45, 111.88, 55.51, 55.37, 43.7, 34.69 |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectra of this compound and its derivatives show characteristic absorption bands for the N-H, C-H, S=O, and C=N bonds. The sulfonamide group is identified by the strong asymmetric and symmetric stretching vibrations of the S=O bond.

Table 3: FT-IR Data for Selected this compound Derivatives (KBr, cm⁻¹) nih.gov

| Compound | N-H Stretch | C-H Stretch | S=O Stretch |

| N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 3291 | 2938 | 1316, 1185 |

| 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | 3292 | 2952, 2863 | 1311, 1186 |

| N-(3-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 3277 | 2955, 2857 | 1317, 1185 |

| N-(3,4-Dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 3276 | 2914, 2836 | 1186, 1139 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. HRMS provides the exact mass of the molecular ion, which can be used to determine the elemental composition of the molecule.

Table 4: HRMS Data for Selected this compound Derivatives nih.gov

| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |

| N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | C₁₃H₂₁N₃O₂S | 283.39 | 284.4 |

| 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | C₁₃H₁₇N₃O₂S | 279.36 | 280.1 |

| N-(3-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | C₁₃H₁₆ClN₃O₂S | 313.8 | 314.3 |

X-ray Crystallography and Solid-State Structural Analysis

The crystal structure of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide was determined to be monoclinic. nih.gov

Table 5: Crystal Data for 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9649 (1) |

| b (Å) | 11.7827 (2) |

| c (Å) | 12.2720 (2) |

| β (°) | 91.720 (1) |

| Volume (ų) | 1151.18 (3) |

| Z | 4 |

In the solid state, the molecular conformation is dictated by a combination of intramolecular and intermolecular forces. In the crystal structure of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide, the two aromatic rings (pyrazole and benzene) are not coplanar, with a dihedral angle of 47.81 (4)° between them. nih.gov The nitrogen atom of the amino group exhibits a pyramidal coordination. nih.gov

Intermolecular hydrogen bonding plays a crucial role in the crystal packing. In the case of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonamide, one of the hydrogen atoms of the amino group forms a hydrogen bond with a sulfamyl oxygen atom of an adjacent molecule, leading to the formation of a centrosymmetric dimer. nih.gov These dimers are further linked by N—H···N hydrogen bonds, creating a three-dimensional network structure. nih.gov This type of hydrogen bonding network is a common feature in the crystal structures of sulfonamides and contributes to their thermal stability.

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is anticipated to be dominated by a network of intermolecular hydrogen bonds, complemented by weaker van der Waals forces. The pyrazole ring, with its N-H donor and sp²-hybridized nitrogen acceptor, alongside the sulfonamide group's N-H donor and two oxygen acceptors, provides multiple sites for directional interactions.

It is highly probable that the molecules would assemble into well-defined motifs. Common packing arrangements for analogous structures include the formation of chains or sheets. For instance, studies on similar pyrazole derivatives, such as 3,5-dimethyl-4-nitroso-1H-pyrazole, have revealed the formation of zigzag chains stabilized by intermolecular N—H···O and N—H···N hydrogen bonds. These chains then interact through weaker van der Waals forces to build the complete crystal lattice. A similar chain-like assembly can be postulated for this compound, where the sulfonamide oxygen atoms would likely act as primary hydrogen bond acceptors.

Table 1: Plausible Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Potential Motif Formation |

| Hydrogen Bond | Pyrazole N-H | Sulfonamide O | Dimer, Chain, Sheet |

| Hydrogen Bond | Sulfonamide N-H | Sulfonamide O | Dimer, Chain, Sheet |

| Hydrogen Bond | Pyrazole N-H | Pyrazole N | Dimer, Chain |

| Hydrogen Bond | Sulfonamide N-H | Pyrazole N | Chain, Sheet |

| van der Waals | Methyl groups, Aromatic ring | Methyl groups, Aromatic ring | Overall crystal packing |

Analysis of Hydrogen Bonding Networks

The hydrogen bonding network is expected to be the most significant factor governing the supramolecular architecture of this compound. The presence of both a pyrazole N-H and a sulfonamide N-H group as donors, and the pyrazole nitrogen and two sulfonamide oxygens as acceptors, allows for a variety of hydrogen bonding synthons.

A primary and highly probable interaction would be the formation of a hydrogen bond between the pyrazole N-H donor and a sulfonamide oxygen acceptor of a neighboring molecule. This could lead to the generation of one-dimensional chains. Furthermore, the sulfonamide N-H group could engage in hydrogen bonding with a sulfonamide oxygen of another adjacent molecule, potentially cross-linking these chains into two-dimensional sheets. The interplay between these different hydrogen bonds would ultimately determine the final crystal packing. The formation of dimeric structures, through either N-H···O or N-H···N interactions, is also a distinct possibility, which could then serve as the building blocks for a more extended network.

Table 2: Predicted Hydrogen Bond Parameters for this compound (Based on Analogous Structures)

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Interaction | Predicted D···A Distance (Å) | Predicted |

| N(pyrazole)-H | H | O(sulfonamide) | Strong | 2.8 - 3.2 | 160 - 180 |

| N(sulfonamide)-H | H | O(sulfonamide) | Strong | 2.8 - 3.2 | 160 - 180 |

| N(pyrazole)-H | H | N(pyrazole) | Moderate | 2.9 - 3.4 | 150 - 170 |

| N(sulfonamide)-H | H | N(pyrazole) | Moderate | 2.9 - 3.4 | 150 - 170 |

It is important to reiterate that the information presented in these sections is based on established principles of crystal engineering and observations from closely related compounds. Definitive characterization of the intermolecular interactions and hydrogen bonding networks of this compound awaits experimental validation through single-crystal X-ray diffraction studies.

Derivatization Strategies and Analogue Design

Functionalization at the Sulfonamide Nitrogen

The sulfonamide group (-SO₂NH₂) is a key site for derivatization. The two hydrogen atoms on the nitrogen can be substituted with a wide variety of chemical moieties, significantly altering the compound's physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity. This is typically achieved by reacting the precursor, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, with a primary or secondary amine. nih.govnih.gov

| Derivative Structure | Introduced Moiety | Synthetic Precursor (Amine) | Observed Effect/Purpose |

|---|---|---|---|

| 3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide | Pyrazine | (1r, 4r)-4-(pyrazin-2-yloxy)cyclohexan-1-amine hydrochloride | Reduced lipophilicity while maintaining good h-NAAA inhibition. nih.gov |

| Generic N-Aryl/Heteroaryl Derivatives | Phenyl, Pyridyl, etc. | Substituted anilines or amino-heterocycles | Exploration of SAR by introducing diverse electronic and steric properties. nih.govnih.gov |

Modifying the sulfonamide nitrogen with various aliphatic chains—including linear, branched, and cyclic fragments—allows for fine-tuning of a compound's size, shape, and flexibility. This strategy is crucial for optimizing the fit within a target's binding site. Research has shown that lodging an aliphatic n-butyl chain in a hydrophobic region of a binding site can be advantageous. nih.gov In other studies, aliphatic chains like the phenethylamine (B48288) moiety have been introduced by reacting the pyrazole-4-sulfonyl chloride with different 2-phenylethylamine derivatives. nih.govresearchgate.net Further modifications include moving polar atoms, such as oxygen, along an aliphatic tail to create analogues like ethoxymethyl derivatives, which can improve both binding affinity and polarity. nih.gov

| Aliphatic Modification | Example Derivative Class | Rationale/Research Finding |

|---|---|---|

| Linear Alkyl Chains | N-(n-butyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | Designed to occupy deep, hydrophobic pockets in enzyme binding sites. nih.gov |

| Functionalized Alkyl Chains | N-(ethoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | Introduction of a polar oxygen atom improved affinity and overall polarity. nih.gov |

| Aralkyl Chains | N-(2-phenylethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | A facile method for synthesizing new series of pyrazole-4-sulfonamide derivatives for biological screening. nih.govresearchgate.net |

| Cyclic Aliphatic Systems | N-((1r,4r)-4-aminocyclohexyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | Used as rigid scaffolds to orient other functional groups. nih.gov |

Modification of the Pyrazole (B372694) Ring Substituents (e.g., Alkyl, Aryl)

The substituents at the C3 and C5 positions of the pyrazole ring are critical for biological activity. The 3,5-dimethyl arrangement is a common starting point, but modifying these groups provides another avenue for analogue design. nih.gov Structure-activity relationship studies have demonstrated that the 3,5-dialkyl substitution pattern is important for activity, as the corresponding mono-methyl or unsubstituted pyrazole analogues can be devoid of activity. nih.gov Increasing the lipophilicity by changing the substituents from dimethyl to diethyl (3,5-diethyl) has been investigated, though it did not always lead to improved activity, suggesting an optimal size and bulkiness for these positions. nih.gov Additionally, methylation at the N1 position of the pyrazole ring to produce 1,3,5-trimethyl-1H-pyrazole derivatives is another key modification that has been explored in the synthesis of new antiproliferative agents. nih.govresearchgate.net

Synthesis of Fused Heterocyclic Systems Containing the Pyrazole-Sulfonamide Core

Creating fused-ring systems by building additional heterocyclic rings onto the pyrazole-sulfonamide core leads to more rigid and structurally complex molecules. These compounds can have unique biological properties and applications in medicinal and materials science. researchgate.netmdpi.com Pyrazole derivatives, including those with a sulfonamide group, can serve as versatile precursors for these syntheses. For example, 5-aminopyrazoles can be reacted with various reagents to construct fused systems like pyrazolo[3,4-d]pyrimidines. researchgate.netresearchgate.net The synthesis of tricyclic, trifluoromethylated indenopyrazoles from pyrazole precursors has also been reported, highlighting the utility of the pyrazole scaffold in creating novel fused-ring structures with potential agrochemical applications. researchgate.net

Regioselective Synthesis of Diverse Analogues

Controlling the position of substituents during the synthesis of pyrazole derivatives is crucial for generating specific, desired isomers. Regioselective synthesis ensures that functional groups are introduced at the correct atoms, which is fundamental for establishing clear structure-activity relationships. thieme.denih.gov The synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonamide itself relies on a regioselective sulfonation or sulfochlorination at the C4 position of the 3,5-dimethyl-1H-pyrazole ring, a position that is highly reactive towards electrophiles. nih.govchim.it

Key regioselective strategies include:

1,3-Dipolar Cycloaddition: This is a powerful method for constructing the pyrazole ring itself. The reaction of diazo compounds (generated in situ from N-tosylhydrazones) with specific alkenes or alkynes can provide efficient and cost-effective access to selectively substituted pyrazoles, such as 3,5-disubstituted derivatives. thieme.dersc.org

Cyclocondensation Reactions: The reaction of a 1,3-dicarbonyl compound (like pentane-2,4-dione) with hydrazine (B178648) is the classic method for producing the 3,5-dimethylpyrazole (B48361) core. nih.gov By choosing appropriately substituted hydrazines and dicarbonyls, different substitution patterns can be achieved.

Direct Sulfochlorination: The introduction of the sulfonyl chloride group at the C4 position is a key regioselective step. This is typically achieved by reacting 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid, often in the presence of thionyl chloride. nih.govnih.gov This precursor is then readily converted to the sulfonamide.

Intermediate Derivatization Methods in Agrochemical Research

In the field of agrochemicals, the "intermediate derivatization method" is a strategy where a core structure with known, general bioactivity is used as a starting point for creating a library of new compounds with potentially enhanced or more specific activity. researchgate.net The pyrazole ring is a well-established bioactive fragment in many commercial pesticides, and the pyrazole-sulfonamide scaffold is a valuable intermediate in this context. researchgate.netscielo.br

Structure Activity Relationship Sar Investigations

Impact of Pyrazole (B372694) Ring Substituents on Biological Activity

The substitution pattern on the pyrazole ring is a critical determinant of the biological activity of pyrazole sulfonamide derivatives. Research into their activity as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors demonstrated that 3,5-dialkyl substitution on the pyrazole ring was essential for activity. nih.govacs.org Corresponding mono-substituted or unsubstituted pyrazole analogues were found to be completely inactive. nih.govacs.org

Investigations into a series of NAAA inhibitors based on a pyrazole sulfonamide scaffold have elucidated the role of alkyl substituents at the 3- and 5-positions of the pyrazole ring. Starting from a 3,5-dimethylpyrazole (B48361) derivative, modifications to the alkyl chain length and steric bulk were explored. nih.govacs.org

Increasing the length of one alkyl group was generally tolerated. For instance, substituting one methyl group at the 5-position with an n-propyl group led to a threefold increase in potency against NAAA. nih.govacs.org However, further extension to an n-butyl chain or the introduction of sterically bulkier groups like iso-propyl and tert-butyl resulted in slightly diminished activity. This suggests the presence of a specific lipophilic pocket that can accommodate an aliphatic chain of a particular size. nih.govacs.org Furthermore, increasing the lipophilicity at both positions, as seen in the 3,5-diethyl substituted analogue, led to a notable decrease in activity compared to derivatives with smaller or single extended alkyl chains. acs.org

| Compound | C3-Substituent | C5-Substituent | IC₅₀ (μM) |

|---|---|---|---|

| 1 | Methyl | Methyl | 1.01 |

| 8 | Methyl | Ethyl | 0.62 |

| 9 | Methyl | n-Propyl | 0.33 |

| 10 | Methyl | n-Butyl | 0.91 |

| 11 | Methyl | iso-Propyl | 0.64 |

| 12 | Methyl | tert-Butyl | 0.78 |

| 15 | Ethyl | Ethyl | 1.11 |

The electronic properties of substituents on the pyrazole ring or on moieties attached to it significantly impact biological potency. In a study of pyrazole-based benzene (B151609) sulfonamides as human carbonic anhydrase (hCA) inhibitors, the electronic nature of substituents on phenyl rings attached to the C3 and C5 positions of the pyrazole was evaluated. rsc.org

The findings indicated that the presence of groups with a negative inductive effect (electron-withdrawing), such as chlorine or bromine, contributed significantly to the inhibitory activity against hCA isoforms II, IX, and XII. rsc.org Conversely, a compound with an electron-donating methyl group showed considerably less activity. Specifically, a 4-chlorophenyl group at the C5 position of the pyrazole ring was found to be much more favorable for enzyme inhibition than a methyl-substituted phenyl (p-tolyl) group. rsc.org In a different context, it was noted that for certain pyrazole carboxamide derivatives, the presence of a strong electron-withdrawing group on an attached benzene ring had an adverse effect on antifungal activity. frontiersin.org This highlights that the influence of electronic properties can be target-dependent.

| Compound | Substituent on C5-Phenyl Ring | Electronic Effect | hCAII Inhibition |

|---|---|---|---|

| 4a | -CH₃ (at para position) | Electron-donating | Less than 50% inhibition |

| 4b | -Br (at para position) | Electron-withdrawing | Active Inhibitor |

| 4c | -Cl (at para position) | Electron-withdrawing | IC₅₀ = 1.20 μM |

The relative positioning of substituents on the pyrazole ring and associated moieties plays a crucial role in determining biological activity. As mentioned previously, the presence of substituents at both the 3- and 5-positions of the pyrazole ring is a prerequisite for the NAAA inhibitory activity of the pyrazole sulfonamide scaffold. nih.govacs.org

In a study on sulfonamide-bearing pyrazolone (B3327878) derivatives as cholinesterase inhibitors, the position of the sulfonamide group on an attached benzene ring (meta- vs. para-) was found to have a substantial effect on activity and selectivity. nih.gov With few exceptions, compounds with a sulfonamide group at the meta position displayed higher inhibitory activity than their para-substituted counterparts. nih.gov This demonstrates that even for substituents not directly on the pyrazole ring, positional changes can significantly alter the molecule's interaction with its biological target.

Role of the Sulfonamide Linkage and Its Substituents in Molecular Recognition

The sulfonamide group is a cornerstone of the molecular scaffold, essential for biological activity. In the development of NAAA inhibitors, the tertiary sulfonamide linkage proved to be critical for molecular recognition. acs.org When this linkage was replaced with an amide analogue, a complete loss of inhibitory activity was observed. acs.org A similar detrimental effect was seen when a secondary sulfonamide was used, confirming the importance of the specific sulfonamide structure in the binding interaction. acs.org This underscores the role of the sulfonamide not just as a linker, but as a key pharmacophoric element that likely engages in crucial interactions, such as hydrogen bonding, with the target enzyme. nih.gov

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry can profoundly influence the biological activity of complex molecules containing the pyrazole sulfonamide core. While the parent 3,5-dimethyl-1H-pyrazole-4-sulfonamide is achiral, its incorporation into larger, more complex chiral structures introduces stereochemical considerations.

In the SAR study of pyrazole azabicyclo[3.2.1]octane sulfonamides, the stereoisomers of substituted derivatives were separated and evaluated. nih.gov The spatial orientation of substituents on the azabicyclic ring system, specifically the endo versus exo configuration, had a significant impact on NAAA inhibitory potency. The synthesis and purification of pure stereoisomers were necessary to establish these relationships, highlighting that the three-dimensional arrangement of the molecule is a key factor in its interaction with the biological target. nih.gov

Lipophilic Efficiency (LipE) as a Parameter in SAR Optimization

Lipophilic efficiency (LipE), a metric that relates the potency of a compound to its lipophilicity (LipE = pIC₅₀ – cLogP), is a valuable parameter in drug design and lead optimization. It helps in developing compounds that have a good balance of activity and favorable physicochemical properties, which are important for good pharmacokinetic profiles. nih.govacs.org

| Compound | h-NAAA IC₅₀ (μM) | cLogP | LipE (pIC₅₀ - cLogP) |

|---|---|---|---|

| 39 (Lead Compound) | 0.023 | 5.88 | 1.76 |

| 50 (ARN19689 - Optimized) | 0.042 | 0.55 | 6.83 |

Mechanistic Studies of Biological Interactions in Vitro Focus

Antiproliferative Activity in Cancer Cell Lines (In Vitro)

Evaluation of Cytostatic and Cytotoxic Effects against Specific Cell Lines (e.g., U937, HeLa, C6)

The antiproliferative properties of derivatives of 3,5-dimethyl-1H-pyrazole-4-sulfonamide have been investigated against several human cancer cell lines, including human histiocytic lymphoma (U937), human cervical cancer (HeLa), and rat brain tumor (C6) cells. researchgate.netacs.orgresearchgate.netnih.gov

In a study focused on newly synthesized series of this compound derivatives, their antiproliferative activity was assessed against U937 cells using a CellTiter-Glo Luminescent cell viability assay. acs.orgresearchgate.net The results indicated that the compounds exhibited antiproliferative effects. nih.gov However, when evaluated for cytotoxicity through the measurement of lactate (B86563) dehydrogenase (LDH) activity, these specific derivatives did not demonstrate cytotoxic activity against the U937 cells, suggesting a primarily cytostatic mechanism of action. researchgate.netnih.govnih.gov The half-maximal inhibitory concentration (IC50) was determined for each derivative to quantify its antiproliferative potency. researchgate.netnih.gov

Another line of research investigated a series of pyrazole-sulfonamide derivatives for their in vitro antiproliferative activities against both HeLa and C6 cell lines. researchgate.net The evaluation was conducted as a dose-dependent assay. researchgate.net The findings from this research revealed that certain tested compounds exhibited notable antitumor activity. researchgate.net

Table 1: Antiproliferative Activity of this compound Derivatives against U937 Cell Line Note: The following data represents a selection of derivatives from the cited study. For a complete list, please refer to the source publication.

| Compound ID | Derivative Structure (Substitution on Sulfonamide Nitrogen) | IC50 (μM) against U937 Cells |

| MR-S2-1 | 2-(4-methoxyphenyl)ethyl | 1.83 |

| MR-S2-2 | 2-(cyclohex-1-en-1-yl)ethyl | 2.01 |

| MR-S2-3 | 2-phenylethyl | 2.13 |

| MR-S2-4 | 2-(4-fluorophenyl)ethyl | 2.15 |

| MR-S2-5 | 2-(3,4-dimethoxyphenyl)ethyl | 2.30 |

| Mitomycin C | Reference Drug | 0.89 |

| This table is based on data from the study "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation". acs.orgnih.gov |

Assessment of Cell Line Specificity and Potency

The potency and selectivity of pyrazole-sulfonamide derivatives have been evaluated across different cancer cell lines. In studies involving HeLa and C6 cell lines, the tested compounds were reported to show a particularly selective effect against the rat brain tumor cells (C6). researchgate.net Some of these derivatives demonstrated a broad spectrum of antitumor activity that was comparable to established anticancer drugs like 5-fluorouracil (B62378) and cisplatin. researchgate.net

In the investigation of this compound derivatives against the U937 cell line, the potency, as measured by IC50 values, varied depending on the substitution on the sulfonamide moiety. nih.gov For instance, derivatives demonstrated IC50 values ranging from 1.83 μM to 2.30 μM. nih.gov When compared to the reference drug Mitomycin C, which had an IC50 of 0.89 μM in the same assay, these derivatives showed significant, albeit slightly lower, potency. nih.gov The structure-activity relationships were analyzed to understand how different chemical modifications influenced the biological activity. researchgate.netnih.gov The consistent antiproliferative effects across a series of related compounds suggest that the pyrazole-sulfonamide scaffold is a promising framework for developing new antitumor agents. researchgate.netnih.gov

Future Research Perspectives and Emerging Applications

Design of Novel Bioactive Scaffolds Incorporating the 3,5-Dimethyl-1H-pyrazole-4-sulfonamide Core

The this compound moiety serves as an excellent starting point for the design of new bioactive molecules. Its core structure can be readily modified at several positions, allowing for the creation of diverse chemical libraries. Researchers are actively exploring the synthesis of new derivatives by introducing various substituents to modulate the compound's physicochemical properties and biological activity. nih.govacs.org

A key strategy involves the derivatization of the sulfonamide nitrogen. For example, reacting 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with different amines leads to a wide range of N-substituted sulfonamides. nih.gov These modifications aim to enhance target affinity, improve pharmacokinetic profiles, and explore new structure-activity relationships (SAR). nih.gov Studies have shown that even minor changes, such as altering the substitution pattern on the pyrazole (B372694) ring or the nature of the N-substituent on the sulfonamide, can significantly impact biological activity.

Recent research has focused on incorporating this pyrazole sulfonamide core into more complex molecular architectures, such as azabicyclo[3.2.1]octane structures, to develop highly potent and selective enzyme inhibitors. nih.gov This approach has led to the discovery of novel compounds with promising pharmacological profiles for treating inflammatory conditions. nih.gov The synthesis of such complex scaffolds demonstrates the adaptability of the this compound core in constructing innovative drug candidates.

Table 1: Examples of Bioactive Scaffolds Derived from this compound

| Derivative Name | Modification | Target/Activity |

|---|---|---|

| 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | N-phenethyl group on sulfonamide | Antiproliferative |

| Endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide (ARN19689) | Incorporation into an azabicyclic structure | N-Acylethanolamine-hydrolyzing acid amidase (NAAA) Inhibition |

Exploration of Undiscovered Pharmacological Targets

While derivatives of this compound have been investigated for their effects on known targets like carbonic anhydrases and kinases, a significant area of future research lies in identifying novel pharmacological targets. The broad spectrum of biological activities reported for pyrazole-sulfonamide derivatives suggests that they may interact with a variety of biomolecules. nih.gov

One emerging area is the development of inhibitors for enzymes involved in parasitic diseases. Lead optimization of a pyrazole sulfonamide series identified potent inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), an enzyme crucial for the survival of the parasite that causes Human African Trypanosomiasis. nih.govresearchgate.net This research has opened a new avenue for developing drugs for neglected tropical diseases. Further studies are aimed at identifying CNS penetrant compounds to treat the advanced stages of the disease. nih.gov

Another promising direction is the targeting of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory processes. A novel class of non-covalent NAAA inhibitors based on a pyrazole azabicyclo[3.2.1]octane sulfonamide scaffold has been discovered, with some compounds showing low nanomolar inhibitory activity. nih.gov The exploration of such novel targets could lead to first-in-class medicines for a range of inflammatory conditions. Additionally, the antiproliferative activity of some derivatives against cancer cell lines warrants further investigation to elucidate their precise molecular targets and mechanisms of action. nih.govacs.org

Application of Advanced Computational Methodologies in Lead Optimization and De Novo Design

Advanced computational methods are becoming indispensable tools in accelerating the drug discovery process for this compound derivatives. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are being employed to guide lead optimization and design new compounds with improved properties.

Molecular docking studies, for instance, can simulate the binding of pyrazole sulfonamide derivatives to the active sites of target proteins. This helps in understanding the molecular basis of their activity and in designing modifications to enhance binding affinity and selectivity. Such computational insights are crucial for rational drug design, allowing researchers to prioritize the synthesis of compounds with the highest potential for success.

Computational tools are also vital for predicting the pharmacokinetic and pharmacodynamic properties of new derivatives. For example, in the development of TbNMT inhibitors, computational approaches were used to guide modifications that improved blood-brain barrier permeability by reducing the polar surface area and capping the sulfonamide group. nih.govresearchgate.net De novo design algorithms can also be used to generate entirely new molecular structures based on the this compound scaffold, tailored to fit the binding pocket of a specific target.

Development of High-Throughput Screening Methods for Library Evaluation

To efficiently explore the vast chemical space accessible from the this compound scaffold, the development of robust high-throughput screening (HTS) methods is essential. HTS allows for the rapid testing of large libraries of compounds to identify "hits"—molecules that exhibit a desired biological activity against a specific target. nih.gov

The process involves creating a diverse library of derivatives based on the core scaffold and then screening them using automated, miniaturized assays. nih.gov These assays can be designed to measure various biological endpoints, such as enzyme inhibition, receptor binding, or effects on cell viability. For example, a luminescent cell viability assay has been used to test pyrazole-4-sulfonamide derivatives for their antiproliferative activity. nih.gov

Future efforts will likely focus on developing and optimizing more sophisticated cell-based and target-based HTS assays tailored for this class of compounds. This will enable the rapid identification of promising lead compounds for a wide range of diseases. The integration of HTS with computational modeling can further streamline the drug discovery pipeline, allowing for the pre-selection of compounds for screening based on predicted activity and drug-like properties. nih.govrsc.org

Table 2: Key Methodologies in Future Research

| Research Area | Methodology | Objective |

|---|---|---|

| Novel Scaffold Design | Combinatorial Chemistry, Parallel Synthesis | Generate diverse libraries of derivatives for SAR studies. |

| Target Exploration | Phenotypic Screening, Proteomics | Identify new biological targets and mechanisms of action. |

| Lead Optimization | Molecular Docking, QSAR, ADMET Prediction | Enhance potency, selectivity, and pharmacokinetic properties. |

Q & A

Q. What are the standard synthetic routes for 3,5-dimethyl-1H-pyrazole-4-sulfonamide?

The compound is synthesized via a two-step process:

- Step 1 : Formation of the pyrazole core by reacting pentane-2,4-dione with 85% hydrazine hydrate in methanol under ambient conditions (25–35°C). This exothermic reaction yields 3,5-dimethyl-1H-pyrazole quantitatively .

- Step 2 : Sulfonylation of the pyrazole at the 4-position using sulfonic acid derivatives. For example, coupling with sulfonyl chlorides or via regioselective sulfochlorination followed by amidation .

Q. How is structural characterization of this compound performed?

Key techniques include:

- FT-IR : Confirms functional groups (e.g., sulfonamide S=O stretches at ~1385 and 1164 cm⁻¹) .

- NMR : <sup>1</sup>H NMR (DMSO-<i>d</i>6) shows methyl groups at δ 2.07–2.19 ppm and pyrazole protons at δ 7.36–9.27 ppm. <sup>13</sup>C NMR confirms aromatic carbons (δ 141–148 ppm) and sulfonamide-linked carbons (δ 34–43 ppm) .

- Elemental Analysis : Validates purity (e.g., C: 32.07%, H: 2.69%, N: 16.66%, S: 19.04% for derivatives) .

Q. What crystallographic tools are used to determine the molecular structure of this compound?

- SHELX Suite : For small-molecule refinement (SHELXL) and structure solution (SHELXS/SHELXD). These programs are robust for high-resolution data and twinned crystals .

- ORTEP-3 : Generates thermal ellipsoid diagrams to visualize atomic displacement parameters .

Advanced Research Questions

Q. How can researchers design derivatives of this compound for enhanced bioactivity?

- Structural Modifications : Introduce substituents at the sulfonamide nitrogen (e.g., phenethyl, naphthyl, or indole groups) to improve lipophilicity and target binding .

- SAR Studies : Correlate substituent effects with bioactivity. For instance, electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhance antiproliferative activity .

Q. What methodologies are used to evaluate the antiproliferative activity of pyrazole-4-sulfonamide derivatives?

- CellTiter-Glo Assay : Measures ATP levels in U937 leukemia cells to quantify viability. Example protocol:

Treat cells with derivatives (e.g., 10–100 µM) for 48 hours.

Add CellTiter-Glo reagent and measure luminescence.

Q. How can computational methods aid in optimizing pyrazole-sulfonamide derivatives?

- Docking Studies : Use software like AutoDock to predict binding affinities to targets (e.g., carbonic anhydrase IX).

- QSAR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity data to prioritize synthesis .

Q. What challenges arise in regioselective sulfonamide functionalization, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.